Home > Products > Screening Compounds P85472 > 9-(2-(Phosphonomethoxy)ethoxy)adenine
9-(2-(Phosphonomethoxy)ethoxy)adenine - 124076-74-0

9-(2-(Phosphonomethoxy)ethoxy)adenine

Catalog Number: EVT-8900424
CAS Number: 124076-74-0
Molecular Formula: C8H12N5O5P
Molecular Weight: 289.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(2-(Phosphonomethoxy)ethoxy)adenine, a derivative of adenine, belongs to the class of acyclic nucleoside phosphonates (ANPs). These compounds are characterized by their structural similarity to natural nucleosides, which allows them to act as inhibitors of various enzymes that utilize phosphates. The phosphonate group in this compound serves as a non-hydrolyzable mimic of phosphate, making it a valuable candidate in medicinal chemistry, particularly in antiviral applications .

Source and Classification

This compound is synthesized from adenine and is classified under phosphonates due to the presence of the phosphonate functional group. Phosphonates have garnered attention for their biological activities, including antiviral properties against several pathogens. The specific structure of 9-(2-(Phosphonomethoxy)ethoxy)adenine positions it as a potential inhibitor of enzymes like adenine phosphoribosyl transferase, which is involved in the salvage pathway of purines .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-(2-(Phosphonomethoxy)ethoxy)adenine typically involves the base-catalyzed condensation of adenine with appropriate synthetic precursors. A common method includes using dialkyl 2-(chloroethoxy)methylphosphonates as starting materials. These precursors can be obtained through the reaction of trialkyl phosphites with 2-(chloroethoxy)methyl chloride .

The general synthetic route can be outlined as follows:

  1. Formation of Phosphonate Precursor:
    • Treat trialkyl phosphites with 2-(chloroethoxy)methyl chloride to obtain dialkyl 2-(chloroethoxy)methylphosphonates.
  2. Condensation Reaction:
    • React the phosphonate precursor with adenine under basic conditions to yield 9-(2-(Phosphonomethoxy)ethoxy)adenine.

This method allows for the efficient production of various acyclic nucleoside phosphonates by altering the base or the alkyl groups attached to the phosphonate .

Molecular Structure Analysis

Structure and Data

The molecular formula for 9-(2-(Phosphonomethoxy)ethoxy)adenine is C12H18N5O4PC_{12}H_{18}N_5O_4P. Its structure features an adenine base linked to a phosphonated ethoxy chain. The presence of the phosphonate group contributes significantly to its biological activity by mimicking phosphate groups found in natural nucleotides.

Key Structural Features:

  • Adenine base
  • Phosphonomethoxy ethyl side chain
  • Phosphate mimicry due to the phosphonate group

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as an enzyme inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

9-(2-(Phosphonomethoxy)ethoxy)adenine undergoes various chemical reactions typical for nucleoside analogs. Important reactions include:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the release of adenine and other products.
  • Enzymatic Reactions: As an inhibitor, it competes with natural substrates for binding sites on enzymes such as adenine phosphoribosyl transferase.

These reactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which 9-(2-(Phosphonomethoxy)ethoxy)adenine exerts its biological effects primarily involves inhibition of enzymes in the purine salvage pathway. By mimicking phosphate groups, it interferes with enzyme-substrate interactions, particularly targeting adenine phosphoribosyl transferase. This inhibition can disrupt nucleotide metabolism in pathogenic organisms, making it a potential antiviral agent .

Data on Activity

In vitro studies have shown that this compound can effectively inhibit specific enzymes at micromolar concentrations, indicating its potency as an antiviral agent against certain viruses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 305.27 g/mol
  • Solubility: Generally soluble in polar solvents due to the presence of hydrophilic functional groups.
  • Stability: The compound exhibits stability under physiological conditions but may degrade upon exposure to extreme pH or temperature.

These properties are essential for determining its formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

9-(2-(Phosphonomethoxy)ethoxy)adenine has significant potential in medicinal chemistry, particularly as:

  • Antiviral Agent: It shows promise against various viral infections by inhibiting key metabolic pathways in pathogens.
  • Research Tool: Used in studies investigating purine metabolism and enzyme mechanisms.

The ongoing research into its derivatives and analogs continues to expand its potential applications in treating viral infections and understanding nucleotide metabolism .

Introduction to 9-(2-(Phosphonomethoxy)ethoxy)adenine in Antiviral Research

Historical Discovery and Classification as an Acyclic Nucleoside Phosphonate

The discovery of 9-(2-(phosphonomethoxy)ethoxy)adenine (PMEA) emerged from systematic investigations into acyclic nucleoside phosphonates (ANPs) initiated in the mid-1980s. Antonín Holý and Erik De Clercq pioneered this class of compounds by conceptualizing stable phosphonate bonds as non-hydrolyzable mimics of nucleotide phosphates. PMEA was first synthesized in 1986 as part of efforts to optimize the antiviral profile of earlier ANPs like (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) [1] [3]. Its structural framework—characterized by a flexible phosphonomethoxyethoxy linker replacing the sugar moiety—established it as a member of the "PME" (phosphonomethoxyethyl) subclass of ANPs. This classification distinguished it from "HPMP" analogs (e.g., cidofovir), which feature an additional hydroxymethyl group [1] [7].

Early evaluations revealed PMEA’s unique activity spectrum. In vitro studies demonstrated potent inhibition of retroviruses (e.g., HIV-1, HIV-2) and hepadnaviruses (e.g., hepatitis B virus), contrasting with the broader DNA virus coverage of HPMP derivatives. This specificity positioned PMEA as a lead candidate for retroviral therapeutics, culminating in the development of its prodrug form, adefovir dipivoxil [1] [3]. The following table summarizes key milestones in PMEA’s development:

Table 1: Historical Development Timeline of PMEA

YearMilestoneReference
1986Initial synthesis and antiviral screening of PMEADe Clercq et al.
1993Characterization of (R)-PMPA (tenofovir) as a superior anti-retroviral analogBalzarini et al.
1997Demonstration of PMEA’s efficacy in murine sarcoma virus modelsAntimicrob Agents Chemother
2002FDA approval of adefovir dipivoxil for HBV treatmentDe Clercq review

Structural Analogy to Endogenous Nucleotides and Implications for Drug Design

PMEA’s molecular architecture underpins its mechanism as a nucleotide analog. The compound consists of three domains:

  • An adenine nucleobase enabling base-pairing with thymine in DNA
  • A phosphonomethoxyethoxy linker replacing the natural ribose/deoxyribose sugar
  • A phosphonate group conferring metabolic stability [7] [10]

This design confers two critical advantages:

  • Enzymatic Stability: The carbon-phosphorus (C–P) bond resists hydrolysis by esterases and phosphatases, unlike labile phosphate esters in endogenous nucleotides [7].
  • Direct Bioactivation: Cellular kinases readily convert PMEA to its active diphosphorylated form (PMEApp), bypassing the rate-limiting initial phosphorylation step required for nucleoside analogs like acyclovir [7].

PMEApp mimics deoxyadenosine triphosphate (dATP) but exhibits superior substrate properties for viral polymerases. Biophysical studies reveal that PMEApp’s flexible linker and tetra-anionic charge enhance its affinity for magnesium ions (Mg²⁺) in polymerase active sites. This metallobiological feature allows PMEApp to outcompete dATP during DNA chain initiation, explaining its potent inhibition of viral replication [10].

Table 2: Structural and Functional Comparison: PMEApp vs. dATP

PropertyPMEAppdATP
Phosphoester bond stabilityResistant to phosphatasesLabile to hydrolysis
Charge state at pH 7.4Tetra-anionic (PMEApp⁴⁻)Tetra-anionic (dATP⁴⁻)
Mg²⁺ binding affinityHigher (Kd = 0.15 μM)Lower (Kd = 1.2 μM)
Incorporation efficiencyPreferentially incorporated by viral polymerasesNatural substrate

To overcome PMEA’s limited membrane permeability due to its polar phosphonate group, prodrug strategies were developed. Esterification with pivaloyloxymethyl groups yielded adefovir dipivoxil, which enhances oral bioavailability by 30–45% [4] [7].

Role in the Evolution of Broad-Spectrum Antiviral Therapeutics

PMEA served as a chemical blueprint for advanced ANPs with enhanced therapeutic profiles. Its structural core inspired:

  • Tenofovir ((R)-PMPA): A PMEA analog with a methyl-substituted linker, exhibiting 10-fold greater anti-HIV potency and reduced renal toxicity [1] [4].
  • Bis(poc)PMPA: The orally bioavailable prodrug of tenofovir, pivotal in HIV pre-exposure prophylaxis (PrEP) regimens [4].

PMEA’s mechanistic versatility against diverse viruses was demonstrated across studies:

  • Retroviruses: PMEA diphosphate competitively inhibits HIV-1 reverse transcriptase (RT) with an IC50 of 0.03–0.5 μM, suppressing viral DNA elongation [3].
  • Hepadnaviruses: PMEApp incorporates into HBV DNA, causing chain termination during reverse transcription [1].
  • Herpesviruses: Though less potent than cidofovir, PMEA shows activity against Kaposi’s sarcoma-associated herpesvirus (KSHV) in in vitro models [9].

A critical advancement stemming from PMEA chemistry was overcoming viral resistance. While the K65R mutation in HIV-1 RT confers resistance to PMEA (6-fold reduced susceptibility), tenofovir retains partial activity due to optimized steric interactions [4]. PMEA derivatives also suppress multidrug-resistant HBV strains unresponsive to lamivudine [1].

Table 3: Antiviral Spectrum of PMEA and Key Derivatives

Virus FamilyRepresentative PathogensPMEA EC50 (μM)Advanced Analogs (EC50)
RetroviridaeHIV-1, FIV, MSV0.1 – 2.5Tenofovir (0.01 – 0.5 μM)
HepadnaviridaeHepatitis B virus0.5 – 1.5Adefovir dipivoxil (0.2 μM)
HerpesviridaeKSHV, HCMV5 – 50Cidofovir (0.5 – 5 μM)

FIV: Feline immunodeficiency virus; MSV: Murine sarcoma virus; HCMV: Human cytomegalovirus

The enduring impact of PMEA lies in its role as a pharmacophore template. Modifications to its linker (e.g., methyl substitution in tenofovir) or nucleobase (e.g., 2,6-diaminopurine analogs) have yielded compounds with improved target selectivity, reduced toxicity, and adaptability to prodrug strategies—cementing ANPs as cornerstones of antiviral therapy [1] [4] [7].

Properties

CAS Number

124076-74-0

Product Name

9-(2-(Phosphonomethoxy)ethoxy)adenine

IUPAC Name

2-(6-aminopurin-9-yl)oxyethoxymethylphosphonic acid

Molecular Formula

C8H12N5O5P

Molecular Weight

289.19 g/mol

InChI

InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)18-2-1-17-5-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)

InChI Key

HRVFEVBDZIXIGY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)OCCOCP(=O)(O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.